

Application Notes and Protocols: YM-900 for the Study of Synaptic Plasticity

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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505

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Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As a key player in excitatory synaptic transmission, the AMPA receptor is integral to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are widely considered to be the cellular correlates of learning and memory. The ability of YM-900 to selectively block these receptors makes it a valuable pharmacological tool for elucidating the role of AMPA receptor-mediated transmission in the induction and expression of synaptic plasticity. These application notes provide detailed protocols for utilizing YM-900 in the study of synaptic plasticity, particularly in the context of LTP in hippocampal brain slices.

Mechanism of Action

YM-900 acts as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. By competing with the endogenous agonist glutamate, YM-900 prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Na^+ and Ca^{2+} ions into the postsynaptic neuron. This blockade of ionotropic glutamate receptors effectively reduces the excitatory postsynaptic potential (EPSP) and can inhibit the induction of synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data for YM-900 and other relevant competitive AMPA receptor antagonists.

Table 1: In Vitro Binding Affinity and Potency of YM-900

Parameter	Receptor/Assay	Value	Species	Reference
Ki	AMPA Receptor Binding	0.084 μ M	Rat	[1]
Ki	Kainate Receptor Binding	2.2 μ M	Rat	[1]
pA2	Kainate-induced currents (in Xenopus oocytes)	6.83	Rat	

Table 2: Representative In Vitro Electrophysiology Data for Competitive AMPA Receptor Antagonists on Long-Term Potentiation (LTP) in Hippocampal Slices

Data for NBQX and CNQX are provided as representative examples of competitive AMPA receptor antagonists due to the limited availability of specific LTP inhibition data for YM-900.

Compound	Concentration	Effect on LTP Induction	Brain Region	Species	Reference
NBQX	0.25-0.5 μ M	No significant suppression	CA1	Rat	[2]
NBQX	1 μ M	Attenuation of LTP	CA1	Rat	[2]
CNQX	10 μ M	Blockade of mossy fiber LTP	CA3	Rat	[3] [4]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying synaptic plasticity.

Materials:

- Rodent (rat or mouse)
- Anesthesia (e.g., isoflurane, pentobarbital)
- Dissection tools (scissors, forceps, scalpel)
- Vibrating microtome (vibratome)
- Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, 2 CaCl₂.
- aCSF for recovery and recording (same composition as dissection aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
- Recovery chamber

- Recording chamber

Procedure:

- Anesthetize the animal according to approved institutional animal care and use committee protocols.
- Perform transcardial perfusion with ice-cold, oxygenated dissection aCSF to clear the blood from the brain.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated dissection aCSF.
- Isolate the hippocampus and mount it onto the vibratome stage.
- Cut transverse hippocampal slices (typically 300-400 μm thick) in the ice-cold, oxygenated dissection aCSF.
- Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After the recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) and Application of YM-900

This protocol outlines the procedure for inducing and recording LTP in the CA1 region of the hippocampus and for applying YM-900 to study its effects.

Materials:

- Prepared hippocampal slices
- Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)
- Recording electrodes (filled with aCSF for field recordings)

- Stimulating electrode (bipolar tungsten)
- Perfusion system
- YM-900 stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)

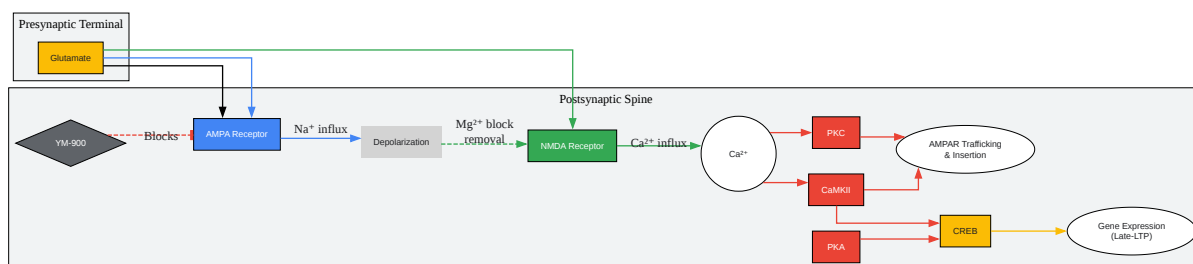
Procedure:

- Slice Placement and Equilibration:
 - Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
 - Allow the slice to equilibrate for at least 15-20 minutes.
- Electrode Placement:
 - Place a stimulating electrode in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region.
 - Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording:
 - Deliver single baseline stimuli (e.g., every 15-30 seconds) at an intensity that evokes an fEPSP of approximately 30-40% of the maximal response.
 - Record a stable baseline for at least 20-30 minutes.
- Application of YM-900:
 - Prepare the desired concentration of YM-900 in aCSF. Based on its K_i value and data from similar compounds, a starting concentration range of 0.1 μ M to 10 μ M is recommended for initial experiments.
 - Switch the perfusion to the aCSF containing YM-900.

- Allow the drug to perfuse for at least 20-30 minutes to ensure equilibration in the tissue, while continuing to record baseline responses. A decrease in the fEPSP slope should be observed as YM-900 antagonizes AMPA receptors.
- LTP Induction:
 - Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz) or a single tetanus (e.g., 1 train of 100 pulses at 100 Hz).
- Post-Induction Recording:
 - Immediately after the HFS, resume baseline stimulation and record the fEPSP slope for at least 60 minutes to observe the induction and maintenance of LTP.
 - In the presence of an effective concentration of YM-900, the potentiation of the fEPSP slope should be significantly reduced or blocked.
- Washout (Optional):
 - To determine if the effect of YM-900 is reversible, switch the perfusion back to the control aCSF and continue recording.

Mandatory Visualizations

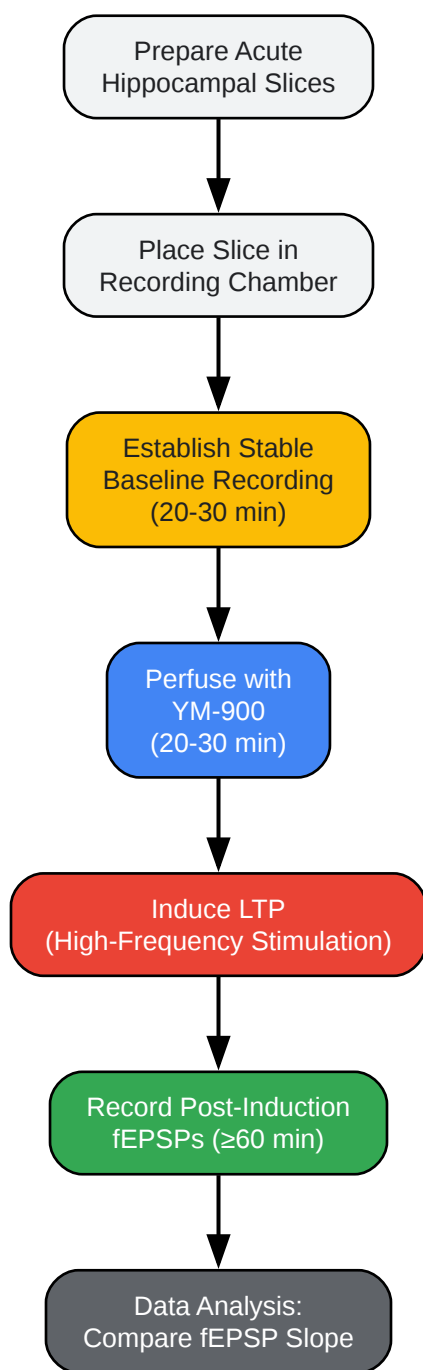
Signaling Pathways



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Caption: Signaling pathway of LTP induction and the inhibitory action of YM-900.

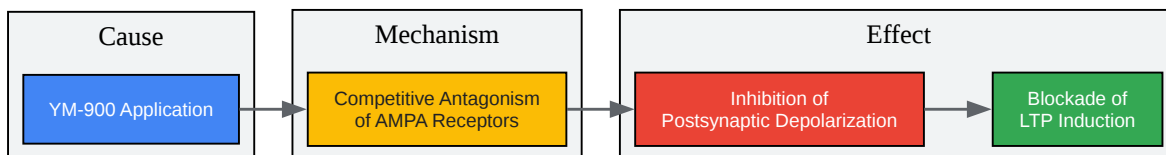
Experimental Workflow



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Caption: Experimental workflow for studying the effect of YM-900 on LTP.

Logical Relationships



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Caption: Causal chain of YM-900's effect on long-term potentiation.

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